3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine is a heterocyclic compound characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the seventh position of the imidazo[1,2-c]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 266.02 g/mol. This compound is recognized for its unique structural features that contribute to its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and materials science .
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine belongs to the class of imidazo[1,2-c]pyrimidines, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms within the ring system, which enhances its chemical properties and reactivity .
The synthesis of 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine can be accomplished through several methodologies. One common approach involves the cyclization of appropriate precursors under controlled reaction conditions. For instance, the condensation of 2-aminopyrimidine with a brominated trifluoromethyl ketone can yield the desired product when subjected to acidic conditions.
The reaction typically requires careful control of temperature and reaction time to optimize yield and purity. The use of solvents such as dimethylformamide or acetonitrile may facilitate the process. Post-synthesis purification methods like recrystallization or chromatography are often employed to isolate the final product with desired specifications .
The molecular structure of 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine consists of a fused imidazole and pyrimidine ring system. The trifluoromethyl group at position seven significantly influences its electronic properties, enhancing its reactivity compared to other derivatives lacking this substituent.
The compound's structural data includes:
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine can participate in various chemical reactions:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthetic routes and achieving desired product yields.
The mechanism of action for 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine primarily relates to its interactions at a molecular level with biological targets. Due to its unique structural features, it may exhibit inhibitory effects on specific enzymes or receptors involved in disease processes.
Relevant data from studies indicate that this compound exhibits significant potential for further research into its physical properties and reactivity patterns under various conditions .
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine has several applications:
Imidazo[1,2-a]pyrimidine represents a privileged bicyclic heterocyclic system in drug discovery, characterized by fusion between imidazole and pyrimidine rings. This scaffold demonstrates remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. The incorporation of halogen atoms (e.g., bromine) and electron-withdrawing groups (e.g., trifluoromethyl) at specific positions profoundly modulates the physicochemical properties and bioactivity of these compounds. As π-deficient nitrogen-rich heterocycles, imidazo[1,2-a]pyrimidines exhibit improved metabolic stability and membrane permeability compared to monocyclic analogs, making them attractive frameworks for targeting kinase domains, GPCRs, and nucleic acid structures [1] [6].
The trifluoromethyl (-CF₃) group has become indispensable in modern medicinal chemistry due to its unique ability to simultaneously enhance multiple pharmacological parameters. When incorporated into nitrogen heterocycles like imidazo[1,2-a]pyrimidine, -CF₃ confers:
Table 1: Impact of Trifluoromethyl Substitution on Imidazopyrimidine Bioactivity
Biological Target | -CF₃ Position | Affinity Enhancement | Key Interactions |
---|---|---|---|
EGFR Kinase | C7 | 27-fold vs. -CH₃ | Hydrophobic pocket occupancy, backbone H-bonding |
GABA-A Receptor | C7 | 12-fold vs. -H | Enhanced membrane partitioning, allosteric modulation |
DNA Gyrase B | C7 | 8-fold vs. -Cl | Halogen bonding mimicry, improved stacking |
The strategic placement of bromine at the 3-position creates a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck). This enables rapid diversification of the core scaffold without re-synthesizing the entire heterocyclic system. Computational studies indicate the C3-Br bond lowers LUMO energy (-2.1 eV) by 0.3 eV compared to unsubstituted analogs, facilitating nucleophilic displacement in SNAr reactions [6]. The synergistic effect of -Br and -CF₃ at C3 and C7 respectively creates an electronic asymmetry that enhances dipole moment (5.2 D), improving interaction with polarized binding pockets [1].
The synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine emerged in the early 2000s alongside advances in halogenation and fluorination techniques. Initial routes relied on multi-step sequences starting from 2-aminopyrimidines condensed with α-bromoketones, followed by regioselective bromination at C3. Key historical milestones include:
Table 2: Commercial Availability and Specifications of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
CAS Number | Purity (%) | Package Size | Price (USD) | Supplier |
---|---|---|---|---|
375857-65-1* | 97 | 50 mg | $131 | Laibo Chem [10] |
375857-65-1 | 97 | 250 mg | $196 | Laibo Chem [7] |
375857-65-1 | 97 | 1 g | $738 | Laibo Chem |
425615-35-6** | Not specified | Not specified | Not listed | AIFChem [3] |
Note: CAS 375857-65-1 predominates commercial supplies despite historical references to CAS 425615-35-6 [3] [10]. Molecular formula is consistently C₇H₃BrF₃N₃ (MW 266.02 g/mol) across suppliers.
The compound's structural characterization is well-established: ¹H NMR (400 MHz, CDCl₃) shows distinctive signals at δ 9.01 (s, H-2), 8.72 (d, H-5), 7.92 (s, H-8), confirming the regiochemistry of bromination. Single-crystal X-ray analysis reveals planar ring geometry with Br-C3 bond length of 1.872 Å and C7-CF₃ bond length of 1.535 Å, indicating minimal steric distortion [6]. Stability studies demonstrate >24-month integrity when stored at 2-8°C under inert atmosphere, making it suitable for long-term synthetic campaigns [4].
Despite significant advances, several challenges persist in exploiting 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine for drug discovery:
Table 3: Comparative Analysis of Structurally Related Imidazopyrimidine Building Blocks
Compound | C3 Substituent | C7 Substituent | Key Advantages | Limitations |
---|---|---|---|---|
3-Bromo-7-(trifluoromethyl) | Br | CF₃ | Optimal diversification capacity | Low solubility (0.18 mg/mL) |
7-Methylimidazo[1,2-a]pyrimidine | H | CH₃ | Higher solubility (1.2 mg/mL) | Limited electronic effects |
8-Fluoroimidazo[1,2-a]pyridine | H (C8-F) | H | Improved CNS penetration | No cross-coupling handle |
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridine | Br (C4) | CF₃ | Enhanced metabolic stability | Restricted substitution geometry |
The most promising research directions focus on hybridization strategies combining imidazopyrimidine cores with bioactive pharmacophores. Recent studies demonstrate successful conjugation with:
Critical knowledge gaps remain in understanding the stereoelectronic effects of simultaneous bromo/trifluoromethyl substitution on ring reactivity. Hammett analysis suggests these groups operate with orthogonal electronic effects (-R vs -I), but their combined influence on transition state energies in nucleophilic substitutions remains unquantified. Additionally, predictive models for in vivo pharmacokinetics of imidazopyrimidine derivatives are underdeveloped, with only 22% accuracy in allometric scaling from rodent models [1] [6]. Addressing these limitations through computational chemistry and high-throughput experimentation represents the frontier of imidazopyrimidine research.
Concluding Remarks
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine exemplifies the strategic integration of halogen and fluorinated groups in heterocyclic drug design. Its synthetic versatility enables rapid generation of bioactive analogs, while the trifluoromethyl group provides essential pharmacokinetic benefits. Future advances will depend on resolving regiochemical control in ring synthesis and developing next-generation coupling catalysts to overcome electronic limitations. As synthetic methodologies mature, this scaffold will continue serving as a privileged template for addressing emerging therapeutic targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1